5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-[[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-19-18(28-20(25)21-19)14-15-6-8-17(9-7-15)29(26,27)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWKFXLTXOMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142226 | |
| Record name | 5-[[4-[(4-Phenyl-1-piperazinyl)sulfonyl]phenyl]methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860610-56-6 | |
| Record name | 5-[[4-[(4-Phenyl-1-piperazinyl)sulfonyl]phenyl]methyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[(4-Phenyl-1-piperazinyl)sulfonyl]phenyl]methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolane core substituted with a phenylpiperazine moiety and a sulfonyl group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate various cellular pathways, including:
- Inhibition of Enzymes : The sulfonyl group may enhance binding affinity to target enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The phenylpiperazine moiety may facilitate interaction with neurotransmitter receptors, influencing neural pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited significant inhibition of cell proliferation with an IC₅₀ value of 15 µM.
- A549 (lung cancer) : Induced apoptosis and reduced viability at concentrations above 20 µM.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. It significantly decreased the production of prostaglandin E₂ (PGE₂) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Wound Healing : A study evaluated the effect of this compound on wound healing in fibroblast cultures. Results indicated enhanced migration and proliferation of fibroblasts treated with the compound compared to controls, supporting its use in regenerative medicine.
- Neuroprotective Effects : In a neuroprotection model using SH-SY5Y neuroblastoma cells, treatment with the compound led to reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Scientific Research Applications
The compound 5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione exhibits significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, including its role in drug development, biological activity, and synthetic methodologies.
Anticancer Activity
Research indicates that thiazolane derivatives, including this compound, may possess anticancer properties. The presence of the piperazine ring is known to enhance binding affinity to certain protein targets involved in cancer progression. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .
Modulation of Receptors
The compound has been studied for its ability to modulate various receptors, including peroxisome proliferator-activated receptors (PPARs). PPARs are critical in regulating fatty acid storage and glucose metabolism, and compounds that can modulate these receptors may have therapeutic implications for metabolic disorders .
Neuropharmacological Effects
Given the presence of the piperazine moiety, which is commonly found in many psychotropic drugs, this compound may exhibit neuropharmacological effects. It could potentially influence neurotransmitter systems and has been suggested as a candidate for the treatment of psychiatric disorders .
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Thiazolane Ring : The thiazolane core can be synthesized through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group typically involves the reaction of an amine with a sulfonyl chloride or sulfonic acid derivative.
- Piperazine Integration : The piperazine moiety can be introduced via nucleophilic substitution reactions on activated aromatic rings.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study reported a series of piperazine derivatives that demonstrated significant activity against cancer cell lines through targeted receptor modulation .
- Another investigation highlighted the neuroactive properties of piperazine-containing compounds, suggesting their potential for treating anxiety and depression .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | CDK6 | |
| Compound B | PPAR Modulator | PPARγ | |
| Compound C | Neuroactive | Serotonin Receptors |
Table 2: Synthetic Routes for Thiazolane Derivatives
| Step Description | Reagents Used | Outcome |
|---|---|---|
| Cyclization to form thiazolane | Thioamide + aldehyde | Thiazolane core formed |
| Sulfonamide formation | Amine + sulfonyl chloride | Sulfonamide group attached |
| Piperazine integration | Piperazine + activated aromatic halide | Piperazine moiety added |
Comparison with Similar Compounds
Research Findings and Hypotheses
Pharmacodynamic Insights
Pharmacokinetic Considerations
- Drug-Drug Interactions : Piperazine moieties may inhibit cytochrome P450 enzymes, necessitating caution in polypharmacy scenarios.
Q & A
Q. What are the standard synthetic routes for 5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolane-2,4-dione core followed by sulfonylation and piperazine coupling. For example, analogous compounds are synthesized via refluxing intermediates (e.g., thiosemicarbazides) with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures at controlled temperatures (80–100°C) . Key steps include:
- Sulfonation : Reacting 4-benzyl intermediates with sulfonyl chlorides under anhydrous conditions.
- Piperazine coupling : Using nucleophilic substitution with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF or DCM) at room temperature.
- Purification : Recrystallization from DMF-ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Optimization focuses on pH (buffered conditions for amine coupling), solvent polarity, and stoichiometric ratios to minimize by-products.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazolane ring protons at δ 3.5–4.0 ppm, sulfonyl groups at δ 7.8–8.2 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₂₀H₂₀N₃O₄S₂ at m/z 438.08) and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for thiazolidinedione, S=O at ~1150–1250 cm⁻¹) .
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity thresholds .
Q. How is solubility and stability evaluated for this compound in biological assays?
- Methodological Answer :
- Solubility Screening : Tested in DMSO (primary stock), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .
- Stability Studies : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0). Monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to confirm target engagement .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Statistical analysis (e.g., ANOVA with post-hoc tests) accounts for batch variability .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., benzyl or piperazine rings) .
- Prodrug Design : Mask polar groups (e.g., esterification of sulfonyl moieties) to enhance bioavailability .
- In Vitro Liver Microsome Assays : Compare degradation rates across species (human, rat) to identify metabolic hotspots .
Q. How can computational methods guide SAR studies for derivatives of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PPAR-γ for thiazolidinediones) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .
- MD Simulations : Assess conformational stability of the sulfonyl-piperazine linkage in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
